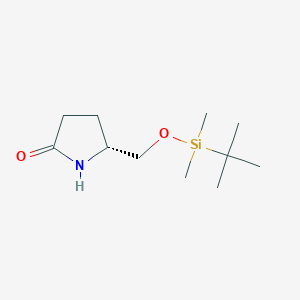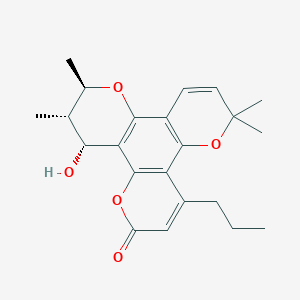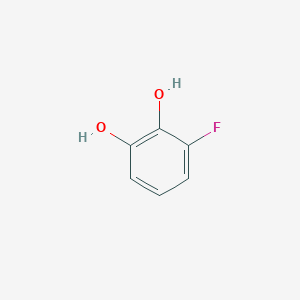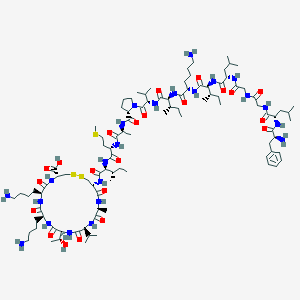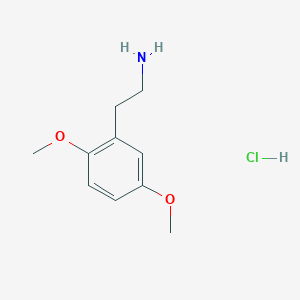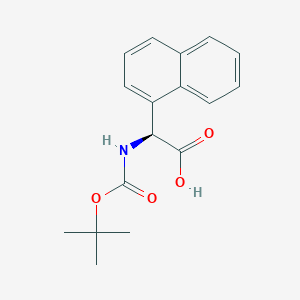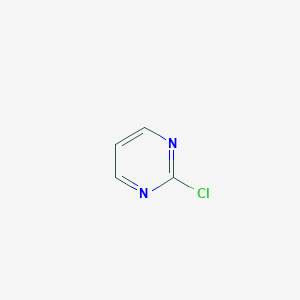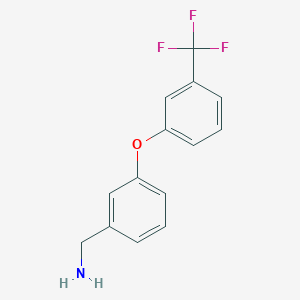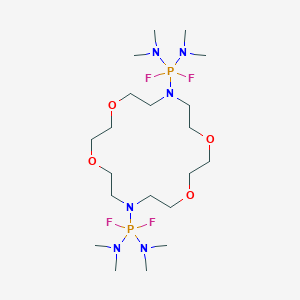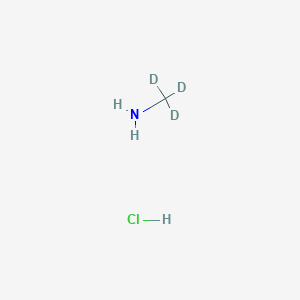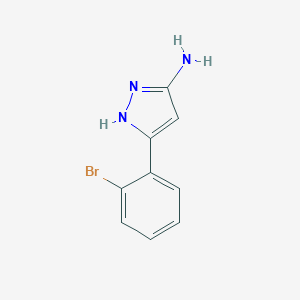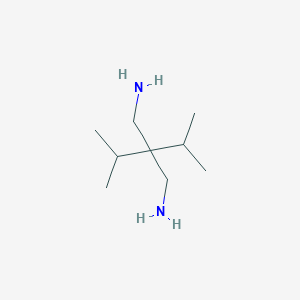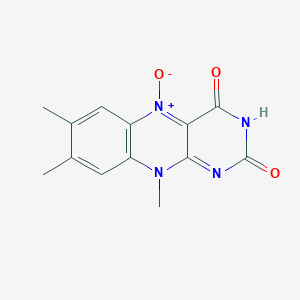
Lumiflavin 5-Oxide
説明
Lumiflavin 5-Oxide is a derivative of Lumiflavin . Lumiflavin is a small molecule that belongs to the class of organic compounds known as flavins . These compounds contain a flavin (7,8-dimethyl-benzo [g]pteridine-2,4-dione) moiety, characterized by an isoalloaxzine tricyclic ring .
Synthesis Analysis
The synthesis of Lumiflavin 5-Oxide and related compounds often involves flavin photocatalysis . This process merges contemporary flavin photocatalysis with parallel synthesis to simultaneously make, purify, quantify, and even test up to 96 single-NPAA peptide variants .Molecular Structure Analysis
The molecular structure of Lumiflavin 5-Oxide is characterized by an isoalloaxzine tricyclic ring . The molecular formula is C13H12N4O3 , and the molecular weight is 272.26 .Physical And Chemical Properties Analysis
The physical and chemical properties of Lumiflavin 5-Oxide include a molecular formula of C13H12N4O3 and a molecular weight of 272.26 . The acidity constants of Lumiflavin, the parent compound, depend on its redox state .科学的研究の応用
Oxidation and Reactivity Studies
- Lumiflavin 5-Oxide has been studied for its electrophilic oxidation properties. It was compared to m-chloroperoxybenzoic acid for its ability to oxidize certain compounds (Ōae, Asada, & Yoshimura, 1983).
Bonding and Structural Analysis 2. Infrared multiphoton dissociation (IRMPD) spectra have been used to analyze metal-lumiflavin ionic complexes, providing insights into the bonding and structural properties of lumiflavin with various metal ions (Nieto et al., 2016).
Synthesis and Characterization 3. Flavin-containing peptide nucleic acid (PNA) monomers have been synthesized using lumiflavin, indicating its utility in the field of molecular synthesis and characterization (Ikeda, Yoshida, Ozeki, & Saito, 2001).
Photochemistry and Photobiology 4. Lumiflavin's reactivity in electron transfer reactions under excited states has been a subject of study in photochemistry (Traber, Vogelmann, Schreiner, Werner, & Kramer, 1981).
- The flavin-sensitized photooxidation of nucleotides has been researched using lumiflavin, contributing to the understanding of photochemical processes (Knowles & Mautner, 1972).
Chemical Synthesis 6. A two-step chemical synthesis method for lumiflavin has been developed, highlighting its importance in chemical production processes (Müller, 1980).
Electroanalytical Chemistry 7. The adsorption behavior of lumiflavin at mercury electrode surfaces has been studied, indicating its potential in electroanalytical applications (McGarvey, Beck, Quach, Birss, & Elzanowska, 1998).
- Optical spectroscopy of cryogenic metalated flavins, including lumiflavin, has been conducted to understand their photochemical properties (Müller & Dopfer, 2020).
Spectroscopic Studies 9. The pH-dependent absorption and emission behavior of lumiflavin in aqueous solutions have been explored, revealing its spectroscopic characteristics (Tyagi & Penzkofer, 2010).
Photooxygenation Research 10. Lumiflavin has been used in the study of photooxygenation of cholesterol derivatives, contributing to photochemical synthesis research (Wu Shu-ping et al., 2001).
特性
IUPAC Name |
7,8,10-trimethyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-6-4-8-9(5-7(6)2)17(20)10-11(16(8)3)14-13(19)15-12(10)18/h4-5H,1-3H3,(H,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIJZKAZUNYWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=C3C(=O)NC(=O)N=C3N2C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lumiflavin 5-Oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)
